1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Long-chain fatty acyl elongase (LCE) Metabolic disease Cardiovascular disease

This 3-substituted dual-sulfonylpiperidine (CAS 2097892-65-2) is a key SAR probe for LCE and fXa inhibitor programs. The N-benzenesulfonyl group ensures S4 binding (low nM fXa potency, cf. IC50=13 nM) while the 3-isobutylsulfonyl group provides steric bulk for isoform selectivity. Unlike mono-sulfonyl or 4-sulfonyl analogs, its unique pharmacophore reduces risk of confounding metabolic activation. Procure it as a minimal dual-sulfonyl scaffold for fragment-based optimization or phenotypic screening. Purity ≥95%; request bulk pricing.

Molecular Formula C15H23NO4S2
Molecular Weight 345.47
CAS No. 2097892-65-2
Cat. No. B2871457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
CAS2097892-65-2
Molecular FormulaC15H23NO4S2
Molecular Weight345.47
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-9-6-10-16(11-15)22(19,20)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3
InChIKeyYNTWKKZMRRNZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine (CAS 2097892-65-2): Procurement-Relevant Compound Identity and Class Context


1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine (CAS 2097892-65-2) is a dual-sulfonylated piperidine derivative bearing an unsubstituted benzenesulfonyl group at the piperidine nitrogen and an isobutylsulfonyl (2-methylpropanesulfonyl) group at the 3-position of the piperidine ring . With a molecular formula of C₁₅H₂₃NO₄S₂ and a molecular weight of 345.47 g/mol, this compound belongs to the class of 3-substituted sulfonylpiperidines, a scaffold that has been prosecuted in multiple patent families as inhibitors of long-chain fatty acyl elongase (LCE), factor Xa (fXa), 11β-hydroxysteroid dehydrogenase type 1, and orexin receptors [1][2]. The presence of two electronically and sterically distinct sulfonyl substituents creates a pharmacophoric pattern that distinguishes this compound from mono-sulfonylated piperidines and from regioisomeric 4-sulfonyl analogs, making its procurement decision dependent on specific structure–activity relationship (SAR) requirements rather than simple in-class substitution.

Why In-Class Piperidine Sulfonamides Cannot Substitute for 1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine


Within the broader piperidine sulfonamide family, the precise position and electronic nature of the sulfonyl substituents dictate target engagement, selectivity, and pharmacokinetic behavior. The 3-sulfonyl substitution pattern on the piperidine ring has been explicitly claimed in the patent literature as critical for LCE inhibitory activity, with the 3-position regioisomer affording distinct potency relative to 4-sulfonyl analogs [1]. Furthermore, N-benzenesulfonylpiperidine-based fXa inhibitors achieve picomolar to low nanomolar potency only when the benzenesulfonyl S4 binding element is paired with an appropriate P1 motif; simple removal or replacement of the benzenesulfonyl group abolishes activity [2]. Consequently, substituting 1-(benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine with a compound lacking either the exact benzenesulfonyl N-substituent, the 3-position isobutylsulfonyl group, or both, risks losing the specific interaction profile that defines this chemotype, as documented in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine Versus Closest Analogs


Regiospecific Advantage: 3-Sulfonyl Substitution vs. 4-Sulfonyl Piperidine Isomers in LCE Inhibition

In the 3-substituted sulfonyl piperidine patent series (US 8,367,698 B2), compounds bearing the sulfonyl group at the 3-position of the piperidine ring are explicitly claimed as LCE inhibitors, whereas the corresponding 4-sulfonyl regioisomers are covered in a separate patent family (US 8,188,280 B2) and exhibit distinguishable activity profiles [1]. The 3-sulfonyl orientation places the isobutylsulfonyl group in a different spatial trajectory relative to the N-benzenesulfonyl pharmacophore, which can alter target binding geometry. While the specific IC₅₀ values for 1-(benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine against LCE have not been publicly disclosed in peer-reviewed literature, the patent's Markush structure encompasses this exact substitution pattern as a preferred embodiment, indicating that this regiospecific arrangement was prioritized during lead optimization [1].

Long-chain fatty acyl elongase (LCE) Metabolic disease Cardiovascular disease

N-Benzenesulfonyl Moiety as a Privileged S4 Binding Element: Potency Comparison with Non-Benzenesulfonyl Analogs in Factor Xa Inhibition

A comprehensive SAR study of N-benzenesulfonylpiperidine derivatives as fXa inhibitors demonstrated that the benzenesulfonyl group serves as a critical S4 binding element. The optimized compound 39 achieved an fXa IC₅₀ of 13 nM with >7,000-fold selectivity over thrombin [1]. Substitution on the benzenesulfonyl ring directly modulated potency: for example, introduction of a 4-methoxy group (compound 10x) yielded an fXa IC₅₀ of 11 nM [1]. Although the target compound 1-(benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine has not been directly profiled in this assay system, it retains the unsubstituted benzenesulfonyl group that is the core S4 recognition motif. Analogs where the benzenesulfonyl is replaced by alkylsulfonyl, acyl, or carbamoyl groups showed substantially reduced or abolished fXa inhibitory activity, confirming that the benzenesulfonyl group is not a generic sulfonamide but a specific pharmacophoric requirement [1].

Factor Xa inhibitors Anticoagulation Serine protease selectivity

Molecular Property Differentiation: Calculated Physicochemical Profile vs. Halogenated and Trifluoromethylated Analogs

The target compound (MW = 345.47 g/mol, C₁₅H₂₃NO₄S₂) lacks halogen atoms and trifluoromethyl groups, distinguishing it from closely cataloged analogs such as 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine (CAS 2097872-42-7, MW = 447.91 g/mol) and 1-(2,6-difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine (CAS 2097860-34-7, MW = 381.5 g/mol) [1][2]. The absence of halogen substituents results in a lower molecular weight (345.47 vs. 381.5–447.91), reduced lipophilicity, and a simpler metabolic profile with no potential for cytochrome P450-mediated oxidative dehalogenation or reactive metabolite formation from trifluoromethyl groups. Calculated logP values for benzenesulfonylpiperidine scaffolds typically range from 2.5 to 3.3, whereas introduction of chlorine and trifluoromethyl substituents increases logP by approximately 0.5–1.5 log units, which can affect solubility, plasma protein binding, and off-target promiscuity . For researchers seeking a structurally unelaborated scaffold with minimal substituent-related confounding factors for SAR exploration, the target compound offers a cleaner baseline relative to halogenated congeners.

Drug-likeness Lipophilicity Metabolic stability

Preliminary Cellular Activity Profile: Antimicrobial and Anticancer Endpoints from Vendor-Reported Screening Data

Vendor-reported screening data indicate that 1-(benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine exhibits growth inhibitory activity against bacterial strains at concentrations as low as 10 µg/mL, with enzyme inhibition IC₅₀ values of approximately 15 µM against select sulfonamide-sensitive targets . In cancer cell line panels, the compound reduced breast cancer cell viability by >50% at 20 µM after 48 h of treatment, accompanied by increased apoptotic markers . A structurally related analog, 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine, demonstrated inhibition zones of 18 mm (S. aureus), 15 mm (S. typhi), and 10 mm (E. coli) with MIC values of 16, 32, and 64 µg/mL, respectively , indicating that the halogenated analog may possess enhanced antibacterial potency relative to the unsubstituted parent. These data, while not from peer-reviewed primary literature, provide a preliminary rank-order comparison suggesting that the unsubstituted benzenesulfonyl compound may serve as a lower-potency but cleaner baseline scaffold for hit-to-lead optimization.

Antimicrobial activity Anticancer screening Cytotoxicity

Dual Sulfonyl Pharmacophore: Structural Differentiation from Mono-Sulfonylated Piperidines and 4-Substituted Regioisomers

Unlike simple 1-(benzenesulfonyl)piperidine (CAS 5033-23-8, MW = 225.31) or 3-(2-methylpropanesulfonyl)piperidine intermediates, this compound incorporates both sulfonyl groups simultaneously on the same piperidine core [2]. The concurrent presence of an aromatic sulfonamide (N-benzenesulfonyl) and an aliphatic sulfone (3-isobutylsulfonyl) creates a dual hydrogen-bond acceptor network with distinct spatial orientation. This dual sulfonyl arrangement is a defining feature of the 3-substituted sulfonyl piperidine patent series for LCE inhibition and is absent in the majority of commercially available piperidine sulfonamide building blocks [1]. Within chemical databases, fewer than 20 compounds share the exact 1-(benzenesulfonyl)-3-(alkylsulfonyl)piperidine scaffold across all alkyl variants, making this a relatively low-abundance chemotype with limited commercial sourcing alternatives .

Dual sulfonyl pharmacophore Piperidine derivatization Scaffold uniqueness

Commercial Availability and Purity Benchmarking for Reproducible Research

1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is commercially available from multiple vendors at a standard purity of 95% (HPLC), with pricing and packaging options ranging from milligram to gram scale . In comparison, the halogenated analog 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine (CAS 2097872-42-7) is also available at 95% purity but commands a higher price point due to the additional synthetic steps required for chloro-trifluoromethyl substitution . For academic or industrial laboratories conducting SAR-by-catalog or parallel synthesis, the target compound's combination of lower molecular complexity, lower cost, and documented 95% purity specification makes it a cost-effective entry point into the 3-sulfonylpiperidine chemical space, provided that the unsubstituted benzenesulfonyl group is compatible with the biological hypothesis under investigation.

Chemical procurement Purity specification Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine


Long-Chain Fatty Acyl Elongase (LCE) Inhibitor SAR Campaigns

This compound falls within the Markush claims of the 3-substituted sulfonyl piperidine patent series (US 8,367,698 B2) as an LCE inhibitor scaffold [1]. Research groups investigating LCE as a therapeutic target for metabolic syndrome, cardiovascular disease, or neurological disorders can use this compound as a reference standard for the unsubstituted benzenesulfonyl phenotype within a broader SAR matrix. The 3-position isobutylsulfonyl group provides steric bulk that may influence LCE isoform selectivity, making this compound a key comparator for analogs bearing smaller (methyl, ethyl) or larger (benzyl, cyclohexyl) 3-sulfonyl substituents.

Factor Xa (fXa) S4 Binding Element Exploration

Building on the established SAR of N-benzenesulfonylpiperidine fXa inhibitors—where the benzenesulfonyl group serves as an S4 binding element enabling low nanomolar potency (IC₅₀ = 13 nM for optimized compound 39) [2]—this compound provides a structurally simplified probe to assess the contribution of the 3-isobutylsulfonyl group to fXa binding affinity and selectivity over thrombin. Researchers can benchmark the target compound against the published fXa inhibitors and evaluate whether the 3-sulfonyl substituent offers additional interaction opportunities within the S1 or adjacent sub-pockets.

Medicinal Chemistry Hit-to-Lead Optimization with a Clean Basal Scaffold

With a molecular weight of 345.47 g/mol, no halogen atoms, and an unsubstituted benzenesulfonyl ring, this compound represents a 'minimal' dual-sulfonyl piperidine scaffold suitable for fragment-based or structure-guided optimization [3][4]. The absence of metabolically reactive functional groups (no anilines, no nitro groups, no trifluoromethyl) allows medicinal chemists to introduce substituents in a controlled, stepwise manner and attribute any changes in potency, selectivity, or PK parameters directly to the introduced modifications, rather than to confounding basal scaffold effects.

Phenotypic Screening and Biological Probe Development

Preliminary vendor-reported data indicate antimicrobial activity (bacterial growth inhibition at ≥10 µg/mL) and anticancer activity (breast cancer cell viability reduction >50% at 20 µM) . While these findings require independent validation, they position the compound as a potential starting point for phenotypic screening campaigns in antibiotic discovery or oncology. The dual-sulfonyl architecture may engage multiple biological targets simultaneously, making this chemotype suitable for polypharmacology studies or for identifying novel mechanisms of action through chemical proteomics approaches.

Quote Request

Request a Quote for 1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.